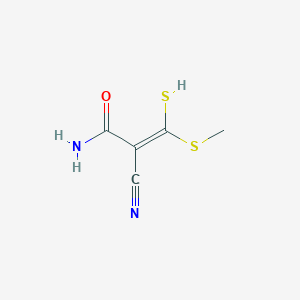

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide

Übersicht

Beschreibung

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is a chemical compound characterized by the presence of cyano, methylsulfanyl, and sulfanyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyanoacetic acid derivatives and methylsulfanyl-containing reagents. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methylsulfanyl and sulfanyl groups can undergo oxidation or substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-3-(methylsulfanyl)acrylate

- (2E)-3-(methylsulfanyl)prop-2-enoate

Uniqueness

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is unique due to the presence of both cyano and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and biological activities.

Biologische Aktivität

The compound (2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is a member of the cyanoenamide family, characterized by its unique structure that includes both sulfanyl and methylsulfanyl groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂S₂ |

| Molecular Weight | 188.28 g/mol |

| CAS Number | 57280-03-2 |

| LogP | 3.17108 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to This compound . For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide , demonstrated significant inhibition of pro-inflammatory cytokines in vitro. In macrophage cultures, it effectively reduced the production of nitrite and cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

Case Study: In Vivo Models

In vivo models have shown that similar compounds can significantly reduce paw edema in CFA-induced inflammation models. For example, doses of 100 mg/kg resulted in a notable decrease in inflammation comparable to standard treatments like dexamethasone . These findings suggest that This compound may exhibit similar anti-inflammatory properties.

Anticancer Potential

The anticancer activity of cyanoenamides has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The presence of sulfur-containing groups is believed to enhance their reactivity and interaction with cellular targets.

The proposed mechanisms behind the biological activities of This compound include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the synthesis of cytokines involved in inflammatory responses.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Molecular Target Interaction : Molecular docking studies suggest potential interactions with key enzymes involved in inflammation and cancer progression, such as COX-2 and iNOS .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS2/c1-10-5(9)3(2-6)4(7)8/h9H,1H3,(H2,7,8)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFICEXWEYNIXHH-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C(\C#N)/C(=O)N)/S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.